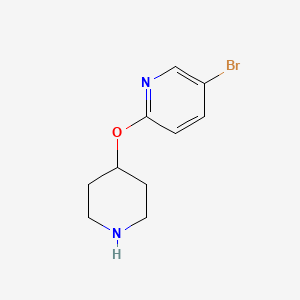

5-Bromo-2-(piperidin-4-yloxy)pyridine

Übersicht

Beschreibung

The compound 5-Bromo-2-(piperidin-4-yloxy)pyridine is a brominated pyridine derivative that incorporates a piperidine moiety. This structure is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of the bromine atom and the piperidin-4-yloxy group suggests that it could be a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of related brominated pyridine derivatives has been explored in various studies. For instance, the preparation of 5-bromo-2-(trifluoromethyl)pyridine involved spectroscopic characterization and density functional theory (DFT) studies to understand its structure and reactivity . Similarly, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives was achieved through condensation and alkylation reactions, indicating that brominated pyridines can be synthesized through systematic approaches . Although these studies do not directly describe the synthesis of 5-Bromo-2-(piperidin-4-yloxy)pyridine, they provide insights into the methods that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been investigated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined from single crystal X-ray diffraction data, revealing intermolecular interactions that stabilize the crystal structure . These techniques are crucial for confirming the geometry and electronic structure of brominated pyridine compounds, which would be relevant for 5-Bromo-2-(piperidin-4-yloxy)pyridine as well.

Chemical Reactions Analysis

Brominated pyridines are known to participate in various chemical reactions due to the presence of the reactive bromine atom. The study of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine revealed insights into the reactivity and stability of such compounds, which could inform the chemical reactions that 5-Bromo-2-(piperidin-4-yloxy)pyridine might undergo . Additionally, the transformation of 5-(bromomethyl)-1-pyrrolinium bromides into piperidin-3-ones through ring expansion-oxidation protocol suggests that brominated compounds can be used to generate piperidine derivatives, which is directly relevant to the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines can be influenced by their molecular structure. For instance, the spectroscopic and optical properties of 5-Bromo-2-(trifluoromethyl)pyridine were studied using FT-IR, NMR, and DFT, which provided information on vibrational frequencies, chemical shifts, and non-linear optical properties . These properties are important for understanding the behavior of 5-Bromo-2-(piperidin-4-yloxy)pyridine in different environments and could predict its reactivity and stability.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(piperidin-4-yloxy)pyridine is a chemical compound with the CAS Number: 792180-52-0 . It’s often used in scientific research, particularly in the field of organic chemistry .

Piperidine derivatives, such as 5-Bromo-2-(piperidin-4-yloxy)pyridine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Eigenschaften

IUPAC Name |

5-bromo-2-piperidin-4-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUHOECMLFFCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(piperidin-4-yloxy)pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B1279126.png)